molecular formula C10H9N3 B1280114 2-Phenylpyrimidin-4-amine CAS No. 33630-25-0

2-Phenylpyrimidin-4-amine

Cat. No.: B1280114
CAS No.: 33630-25-0
M. Wt: 171.2 g/mol
InChI Key: KSFORUTXEPGVOW-UHFFFAOYSA-N
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Description

2-Phenylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C10H9N3. It is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and an amino group at the 4-position.

Biochemical Analysis

Biochemical Properties

2-Phenylpyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary interactions of this compound is with the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1) in association with UAF1 (USP1-associated factor 1). This interaction inhibits the deubiquitinating activity of USP1/UAF1, which is essential for the regulation of DNA damage response . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In nonsmall cell lung cancer cells, this compound derivatives have demonstrated potent anticancer activity by increasing levels of monoubiquitinated PCNA (Ub-PCNA) and decreasing cell survival . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of USP1/UAF1 by this compound leads to the accumulation of DNA damage, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of USP1, inhibiting its deubiquitinating activity. This inhibition prevents the removal of ubiquitin from substrate proteins, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of USP1/UAF1 activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without inducing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of active metabolites that contribute to its biochemical effects . These metabolic pathways are essential for the compound’s activity, influencing its efficacy and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement within the cellular environment.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and activity. The subcellular distribution of the compound influences its ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidin-4-amine typically involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and other steps . Another method involves the reaction of 4-chloroaniline with suitable reagents under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted pyrimidines .

Comparison with Similar Compounds

Uniqueness: 2-Phenylpyrimidin-4-amine stands out due to its specific inhibitory effects on deubiquitinases, making it a unique scaffold for developing targeted anticancer therapies. Its versatility in undergoing various chemical reactions also adds to its uniqueness as a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFORUTXEPGVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496599
Record name 2-Phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-25-0
Record name 2-Phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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